Cas no 1506674-68-5 (3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile)

3-(2-Bromo-4-chlorophenyl)-3-hydroxypropanenitrile is a brominated and chlorinated aromatic compound featuring a hydroxyl and nitrile functional group. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both bromine and chlorine substituents enhances its reactivity in cross-coupling reactions, while the hydroxyl and nitrile groups offer versatility for further derivatization. This compound is characterized by its high purity and stability under standard conditions, ensuring consistent performance in synthetic applications. Its well-defined molecular architecture makes it suitable for research and industrial use in constructing complex organic frameworks.
3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile structure
1506674-68-5 structure
商品名:3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile
CAS番号:1506674-68-5
MF:C9H7BrClNO
メガワット:260.514980554581
CID:5957823
PubChem ID:81587658

3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile 化学的及び物理的性質

名前と識別子

    • 2-Bromo-4-chloro-β-hydroxybenzenepropanenitrile
    • 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile
    • EN300-1910269
    • 1506674-68-5
    • AKOS020166669
    • インチ: 1S/C9H7BrClNO/c10-8-5-6(11)1-2-7(8)9(13)3-4-12/h1-2,5,9,13H,3H2
    • InChIKey: OZYLGLVTLWFXKL-UHFFFAOYSA-N
    • ほほえんだ: C(C1C=CC(=CC=1Br)Cl)(O)CC#N

計算された属性

  • せいみつぶんしりょう: 258.93995g/mol
  • どういたいしつりょう: 258.93995g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 215
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1910269-2.5g
3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile
1506674-68-5
2.5g
$1089.0 2023-09-18
Enamine
EN300-1910269-10.0g
3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile
1506674-68-5
10g
$3376.0 2023-06-01
Enamine
EN300-1910269-1g
3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile
1506674-68-5
1g
$557.0 2023-09-18
Enamine
EN300-1910269-5g
3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile
1506674-68-5
5g
$1614.0 2023-09-18
Enamine
EN300-1910269-0.05g
3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile
1506674-68-5
0.05g
$468.0 2023-09-18
Enamine
EN300-1910269-0.5g
3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile
1506674-68-5
0.5g
$535.0 2023-09-18
Enamine
EN300-1910269-5.0g
3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile
1506674-68-5
5g
$2277.0 2023-06-01
Enamine
EN300-1910269-10g
3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile
1506674-68-5
10g
$2393.0 2023-09-18
Enamine
EN300-1910269-0.1g
3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile
1506674-68-5
0.1g
$490.0 2023-09-18
Enamine
EN300-1910269-1.0g
3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile
1506674-68-5
1g
$785.0 2023-06-01

3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile 関連文献

3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrileに関する追加情報

Introduction to 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile (CAS No. 1506674-68-5)

3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1506674-68-5, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates both bromo and chloro substituents on a phenyl ring, which are known to enhance its reactivity and utility in synthetic chemistry.

The presence of a nitrile group and a hydroxyl group in the side chain further contributes to the compound's versatility, making it a valuable intermediate in organic synthesis. Recent advancements in medicinal chemistry have highlighted the importance of such multifunctional compounds in the design of drugs targeting various diseases. The 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile structure provides a scaffold that can be modified to develop molecules with enhanced pharmacological properties.

In the realm of drug discovery, the bromo and chloro substituents on the phenyl ring play a crucial role in modulating the electronic and steric properties of the molecule. These substituents can influence binding affinity to biological targets, making them essential for optimizing drug efficacy. The hydroxyl group, on the other hand, offers a site for further functionalization, allowing chemists to introduce additional pharmacophores or improve solubility characteristics.

Recent studies have demonstrated the utility of 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The nitrile group can be converted into other functional groups such as carboxylic acids or amides, which are common motifs in drug molecules. Moreover, the phenyl ring can serve as a platform for developing molecules with specific binding interactions with protein targets.

The compound's potential in medicinal chemistry is further underscored by its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel analogs with improved pharmacokinetic profiles. For instance, derivatives of 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile have shown promise in preclinical studies as inhibitors of enzymes involved in metabolic pathways relevant to diabetes and obesity.

The synthesis of 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile involves multi-step organic reactions that highlight its complexity and synthetic challenge. Advanced synthetic methodologies, including cross-coupling reactions and nucleophilic substitutions, are often employed to construct its intricate framework. The precision required in these synthetic processes underscores the compound's importance in high-value chemical research.

From a regulatory perspective, the handling and use of 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile must adhere to stringent safety protocols due to its reactive nature. However, its applications in pharmaceutical research justify these measures, given its potential to contribute to life-saving therapies. The compound's role in academic and industrial research continues to expand, driven by ongoing discoveries in drug development.

The future prospects of 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile are promising, with researchers exploring new synthetic routes and applications. Its unique structural features make it a versatile building block for developing innovative therapeutic agents. As our understanding of biological targets advances, so too will the demand for specialized compounds like this one.

In conclusion, 3-(2-bromo-4-chlorophenyl)-3-hydroxypropanenitrile (CAS No. 1506674-68-5) represents a significant advancement in pharmaceutical chemistry. Its multifunctional structure and potential applications make it a valuable asset in drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new ways to utilize this compound, its importance in medicinal chemistry is sure to grow.

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